molecular formula C9H9IO2 B160404 Methyl 2-(iodomethyl)benzoate CAS No. 133772-18-6

Methyl 2-(iodomethyl)benzoate

Cat. No.: B160404
CAS No.: 133772-18-6
M. Wt: 276.07 g/mol
InChI Key: DENYZYWKPPHKRY-UHFFFAOYSA-N
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Description

Methyl 2-(iodomethyl)benzoate is an organic compound with the molecular formula C9H9IO2. It is a derivative of benzoic acid where the hydrogen atom at the second position of the benzene ring is replaced by an iodomethyl group, and the carboxyl group is esterified with methanol. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(iodomethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2-(iodomethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(iodomethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or cyanides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The iodomethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Substitution: Sodium azide in dimethylformamide at elevated temperatures.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous solution under reflux.

Major Products:

    Substitution: 2-(aminomethyl)benzoate, 2-(thiomethyl)benzoate, 2-(cyanomethyl)benzoate.

    Reduction: 2-(iodomethyl)benzyl alcohol.

    Oxidation: 2-carboxybenzoate.

Scientific Research Applications

Methyl 2-(iodomethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in the preparation of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.

    Industry: this compound is used in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-(iodomethyl)benzoate depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Methyl 2-(iodomethyl)benzoate can be compared with other similar compounds such as:

    Methyl 2-bromomethylbenzoate: Similar in structure but with a bromomethyl group instead of an iodomethyl group. It is less reactive in substitution reactions due to the lower leaving group ability of bromine compared to iodine.

    Methyl 2-chloromethylbenzoate: Contains a chloromethyl group, which is even less reactive than the bromomethyl group in substitution reactions.

    Methyl 2-fluoromethylbenzoate: The fluoromethyl group is the least reactive in substitution reactions due to the strong carbon-fluorine bond.

The uniqueness of this compound lies in the high reactivity of the iodomethyl group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(iodomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENYZYWKPPHKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594244
Record name Methyl 2-(iodomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133772-18-6
Record name Methyl 2-(iodomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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